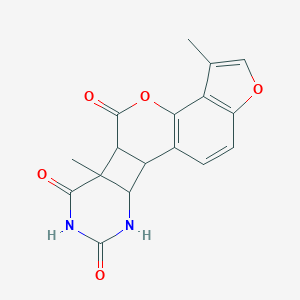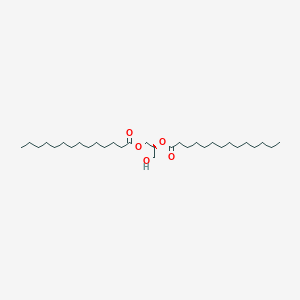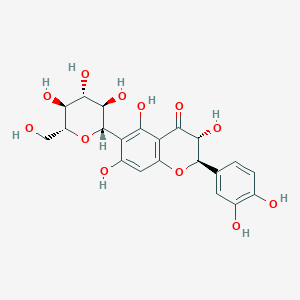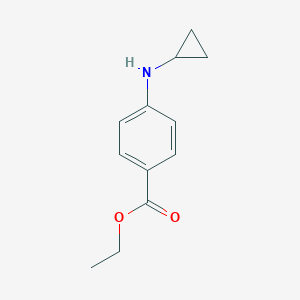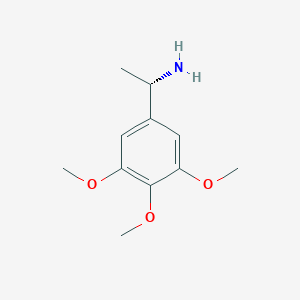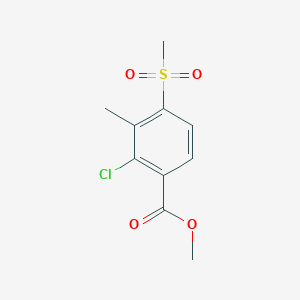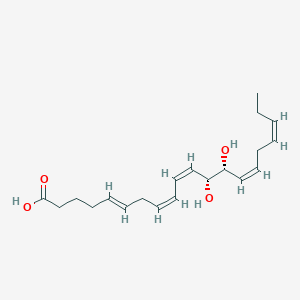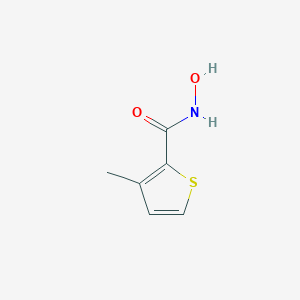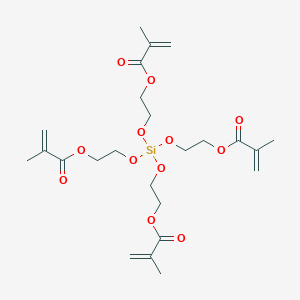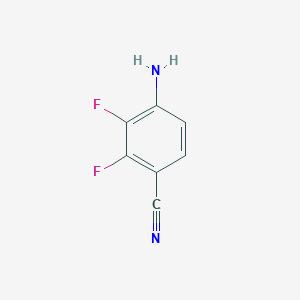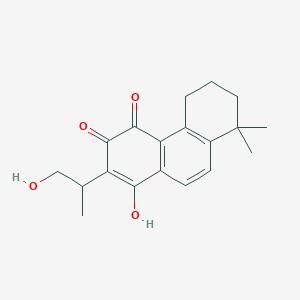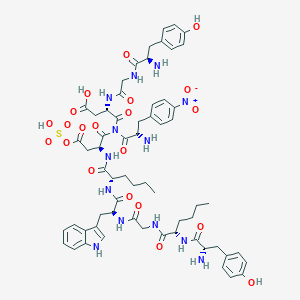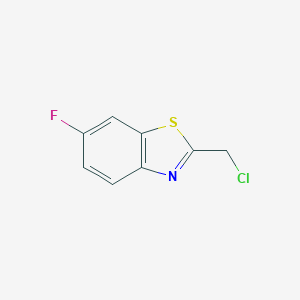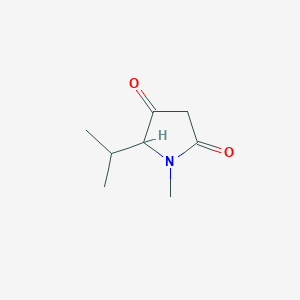
1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles, chemically related to the query compound, are highlighted for their widespread use in dyes with applications across high-quality pigments, electronics like field-effect transistors, and solar cells. Their synthesis, reactivity, and the relationship between structure and optical properties offer insights into how 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione could be utilized in material science and photophysics (Grzybowski & Gryko, 2015).
DNA Methyltransferase Inhibitors
While not directly related, the study on DNA methyltransferase inhibitors showcases the breadth of biochemical research, particularly in understanding epigenetic processes and designing therapeutic strategies for cancer. This might suggest potential biochemical or biomedical research applications for the query compound in epigenetic studies or drug design (Goffin & Eisenhauer, 2002).
Pyrrolidine in Drug Discovery
The review on the use of the pyrrolidine scaffold in medicinal chemistry to develop compounds for treating human diseases provides a comprehensive overview of the application potential of structures similar to 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione. The focus on stereochemistry, pharmacophore exploration, and biological activity relationship underscores the significance of pyrrolidine derivatives in drug discovery (Li Petri et al., 2021).
Volatomics in IBS and IBD
Research on volatile organic compounds (VOCs) in diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) illustrates the intersection of chemistry and biomedical diagnostics. This indicates the potential utility of organic compounds, possibly including derivatives like 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione, in non-invasive biomarker discovery (Van Malderen et al., 2020).
1-Methylcyclopropene on Fruits and Vegetables
The study on 1-Methylcyclopropene, a compound used to inhibit ethylene perception and thus extend the shelf life of fruits and vegetables, showcases the application of specific organic compounds in agriculture and postharvest technology. This suggests potential agricultural or food science applications for 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione in similar contexts (Watkins, 2006).
Propiedades
IUPAC Name |
1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRWJZQVPLMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242539 |
Source


|
| Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione | |
CAS RN |
115084-81-6 |
Source


|
| Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115084-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
